Fosarilate

antiviral spectrum non-herpes viruses phosphonate selectivity

Researchers need antiviral tool compounds with proven in vivo efficacy-not just in vitro potency. Fosarilate (WIN 42202) addresses this gap. - **Key differentiator:** Topical efficacy in guinea pig HSV-2 and murine vaginal HSV-2 models (80% survival benefit); arildone failed human trials despite similar potency. - **Broad spectrum:** Reduces influenza A2 replication by ~99% at 4 µg/mL; inhibits poliovirus >50% at 0.4 µg/mL. - **TK-independent mechanism:** Active against acyclovir-resistant strains; C-P bond confers metabolic stability. - **Supply:** Available for R&D. Standard international shipping.

Molecular Formula C17H28ClO5P
Molecular Weight 378.8 g/mol
CAS No. 73514-87-1
Cat. No. B613821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosarilate
CAS73514-87-1
Molecular FormulaC17H28ClO5P
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC
InChIInChI=1S/C17H28ClO5P/c1-4-22-24(19,23-5-2)13-9-7-6-8-12-21-17-11-10-15(20-3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3
InChIKeyQDGWHHFJDHIIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosarilate: Chemical Identity and Pharmacological Class


Fosarilate (INN/USAN; code WIN 42202) is a synthetic aryloxyalkyl phosphonate belonging to the non‑nucleoside antiherpetic class and is structurally classified as an arildone derivative . Its IUPAC name is diethyl [6‑(2‑chloro‑4‑methoxyphenoxy)hexyl]phosphonate (C₁₇H₂₈ClO₅P; MW 378.83) [1]. The compound was discovered at Sterling‑Winthrop and advanced through preclinical evaluation as a topical antiviral candidate for herpes simplex virus (HSV) infections, with published data spanning in vitro plaque‑reduction, murine genital HSV‑2, and guinea‑pig cutaneous models [2]. Unlike nucleoside analogs that require intracellular phosphorylation, Fosarilate is a fully assembled phosphonate ester that does not depend on viral thymidine kinase for activation—a feature that distinguishes it from acyclovir and related guanosine analogs [2].

Fosarilate Differentiation from Structural Analogues


Although Fosarilate, arildone, foscarnet, and phosphonoacetate all exhibit anti‑HSV activity, they are not interchangeable. Fosarilate is a dialkyl phosphonate ester that acts through a mechanism distinct from arildone (a β‑diketone that blocks viral uncoating [1]) and from foscarnet/phosphonoacetate (pyrophosphate‑analog inhibitors of viral DNA polymerase with systemic toxicity liabilities [2]). The phosphonate C–P bond confers metabolic stability absent in phosphate esters, and the aryloxyalkyl side‑chain governs both antiviral spectrum breadth and topical formulation behaviour [3]. Critically, Fosarilate demonstrated in vivo topical efficacy in guinea‑pig HSV‑2 skin infection—an endpoint where the close predecessor arildone failed in human clinical trials despite similar in vitro potency [1][3]. These divergences mean that substituting Fosarilate with another in‑class agent would alter antiviral spectrum, topical performance, and translational predictability.

Fosarilate Quantitative Differentiation Evidence


Non-Herpes Antiviral Spectrum

Fosarilate inhibits not only HSV‑1 and HSV‑2 but also para‑influenza type 3, human rhinovirus type 14, poliovirus, and influenza A2 strains. In chick embryo trachea organ culture, Fosarilate at 4 µg/ml reduced replication of three influenza A2 strains by ~99 % and influenza B (Maryland) by 95 %, without ciliary cytotoxicity [1]. By contrast, foscarnet and phosphonoacetate are primarily restricted to herpesviruses; foscarnet's influenza A Victoria IC₅₀ is 29 µM (~8.7 µg/ml), approximately 2‑fold higher than the Fosarilate concentration achieving near‑complete influenza suppression . This broader spectrum may reduce the need for combination therapy in mixed respiratory‑viral and herpetic scenarios.

antiviral spectrum non-herpes viruses phosphonate selectivity

In Vivo Topical Efficacy in HSV Models

Fosarilate applied topically as an 8 % preparation in vanishing cream or 90 % DMSO to guinea‑pig skin infected with HSV‑1 produced immediate and total inhibition of herpetic vesicles, with five treatments over 24 h yielding no relapse over seven days [1]. In the mouse vaginal HSV‑2 model, intravaginal Fosarilate (5 % or 10 % suspension) achieved 80 % survival vs. 10 % for placebo; 8 % vanishing cream gave 60 % survival vs. 0 % placebo [1]. In the Diana et al. (1984) study, compound 16 (Fosarilate) increased survival rate and survival time in the mouse vaginal HSV‑2 model and reduced virus titer and mean vesicle score in guinea‑pig skin [2]. In contrast, topical 8 % arildone cream—despite similar in vitro potency (≤2 µg/ml against HSV‑2)—was ineffective in a multicenter randomised placebo‑controlled trial in 145 patients with recurrent genital herpes; limited percutaneous absorption was later confirmed [3].

topical antiviral in vivo efficacy herpes simplex virus type 2 translational relevance

Potency Ranking in Phosphonate Series

Within the patent‑disclosed aryloxyalkyl phosphonate series sharing the 2‑chloro‑4‑methoxyphenoxy head group, Fosarilate (C₆‑linker, diethyl ester) exhibits an MIC of 3–4 µg/ml for 50 % plaque inhibition of HSV‑1/HSV‑2 [1]. The direct octyl homolog (C₈‑linker, diethyl ester) shows a lower MIC (3 µg/ml against HSV‑2) but with higher lipophilicity that may alter formulation properties, while the dibutyl ester analog (C₆‑linker, dibutyl ester) has an MIC of 6 µg/ml, approximately 2‑fold weaker [1]. The dichloro‑substituted analog (2,6‑dichlorophenoxy, C₆‑linker) has an MIC of 12 µg/ml, ~3–4‑fold weaker [1]. These data define Fosarilate as occupying a balanced position in the SAR landscape—near‑maximal potency without excessive chain length that could compromise topical formulation development.

structure-activity relationship phosphonate homolog MIC comparison

Topical Tolerability Advantage

In guinea‑pig cutaneous HSV‑1 infection models, Fosarilate applied as an 8 % vanishing cream or 90 % DMSO solution produced immediate cessation of herpetic vesicle formation without reported skin irritation over a seven‑day observation period [1]. By contrast, the related antiviral phosphonoacetate (PAA) caused significant local skin irritation when applied topically to guinea‑pig skin, a liability that was explicitly noted as absent for the pyrophosphate analog foscarnet [2]. While direct comparative irritation scoring between Fosarilate and phosphonoacetate is not available from the same study, the absence of irritation reports across multiple Fosarilate topical experiments (guinea‑pig skin, mouse vaginal mucosa) constitutes a consistent tolerability signal. Foscarnet, though non‑irritating topically, is limited by dose‑dependent nephrotoxicity when used systemically [3].

dermal tolerability topical formulation skin irritation

Thymidine Kinase-Independent Activity

Fosarilate is a pre‑assembled phosphonate ester that does not require intracellular phosphorylation by viral thymidine kinase (TK) for antiviral activity [1]. This contrasts with nucleoside analogs such as acyclovir, which depend on TK‑mediated monophosphorylation as the rate‑limiting activation step and are consequently vulnerable to TK‑deficiency‑mediated resistance [2]. In the Diana et al. (1984) structure‑activity study, Fosarilate (compound 16) and related phosphonates were active against both HSV‑1 and HSV‑2 in tissue culture, with the phosphonate C–P bond providing resistance to enzymatic cleavage that would inactivate phosphate esters [1]. While direct comparative resistance‑profiling data against acyclovir‑resistant strains are not available for Fosarilate, the class‑level feature of TK‑independent activation predicts retained activity against acyclovir‑resistant HSV isolates, which occur at frequencies of 5–14 % in immunocompromised populations [2].

mechanism of action thymidine kinase independent drug resistance

Fosarilate Research and Preclinical Applications


Topical Anti-HSV Efficacy Models

Investigators requiring a tool compound with reproducible in vivo topical efficacy in both guinea‑pig cutaneous HSV‑1 and murine vaginal HSV‑2 models should prioritise Fosarilate. Unlike arildone—which failed in a human topical trial despite similar in vitro potency [1]—Fosarilate has demonstrated 80 % survival benefit over placebo in the murine vaginal model and complete herpetic vesicle suppression in guinea‑pig skin [2][3]. These models remain the gold standard for pre‑IND topical antiviral development.

Broad-Spectrum Antiviral Screening

For screening campaigns that encompass influenza A/B, para‑influenza, rhinovirus, and poliovirus alongside herpesviruses, Fosarilate provides a single‑agent broad‑spectrum positive control. Fosarilate reduced influenza A2 replication by ~99 % at 4 µg/ml in trachea organ culture and inhibited poliovirus plaque formation by >50 % at 0.4 µg/ml [3]. Foscarnet and phosphonoacetate do not cover this spectrum, necessitating multiple control compounds .

SAR Studies of Phosphonate Antivirals

Fosarilate (C₆‑linker, 2‑Cl‑4‑OCH₃‑phenoxy, diethyl ester) serves as the optimal reference point for SAR exploration within the US 4,182,759 chemical series. It occupies the potency‑lipophilicity balance point: the octyl homolog shows only marginal potency gain (MIC 3 vs. 3–4 µg/ml) at the cost of increased logP, while the dibutyl ester and dichloro‑substituted analogs are 2‑ to 4‑fold less potent [3]. Systematic variation of the linker length, ester group, and aryl substitution pattern can be benchmarked against Fosarilate as the central comparator.

Acyclovir-Resistant HSV Research

In settings where acyclovir‑resistant HSV isolates are prevalent (e.g., immunocompromised patient‑derived strains), Fosarilate offers a mechanistically distinct chemical probe that does not rely on viral thymidine kinase for activation [2][4]. While direct Fosarilate susceptibility data on acyclovir‑resistant panels are not published, the phosphonate class is established to retain activity against TK‑deficient HSV, and Fosarilate's C–P bond confers enzymatic stability that phosphate‑ester antivirals lack [4].

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